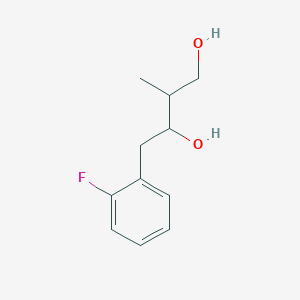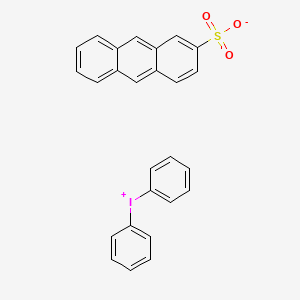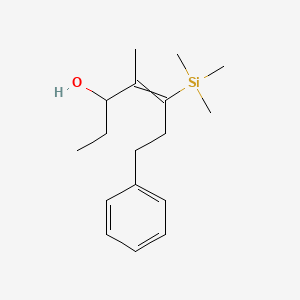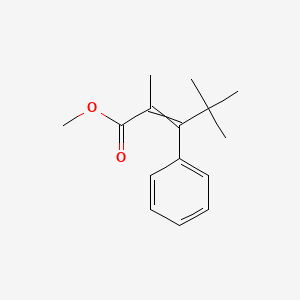![molecular formula C22H28N2 B14234291 Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 279675-40-0](/img/structure/B14234291.png)
Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that features a piperidine ring structure bonded to a biphenyl moiety. This compound is part of the larger family of piperidine derivatives, which are known for their significant roles in various chemical, biological, and industrial applications. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely studied for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboron or organostannane compounds .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity . The biphenyl moiety can be introduced through scalable coupling reactions, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: Reduction reactions can convert the biphenyl moiety to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidones, and biphenyl derivatives, which can be further utilized in pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- involves its interaction with various molecular targets, including enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the central nervous system . Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Piperazine: Another piperidine derivative used in pharmaceuticals for its anthelmintic properties.
Pyridine: A simpler nitrogen-containing heterocycle used as a precursor in the synthesis of piperidine.
Uniqueness
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is unique due to its combination of a piperidine ring and a biphenyl group, which imparts distinct chemical and biological properties. This structural combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
279675-40-0 |
|---|---|
Molekularformel |
C22H28N2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-[4-(4-piperidin-1-ylphenyl)phenyl]piperidine |
InChI |
InChI=1S/C22H28N2/c1-3-15-23(16-4-1)21-11-7-19(8-12-21)20-9-13-22(14-10-20)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
InChI-Schlüssel |
XANFUTWQDSWUHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)



![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)


![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)

![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)

